molecular formula C28H23F7N6O4S2 B608258 JTK-853 CAS No. 954389-09-4

JTK-853

Cat. No.: B608258
CAS No.: 954389-09-4
M. Wt: 704.6 g/mol
InChI Key: JQLOVYLALGSISI-HXUWFJFHSA-N
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Description

JTK-853 is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperazine, thiazole, pyrimidine, and sulfonyl groups. Its unique chemical configuration makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of JTK-853 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the piperazine ring, followed by the introduction of the thiazole and pyrimidine rings. The final steps involve the addition of the fluorinated phenyl groups and the sulfonyl group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the amide bond and the formation of corresponding acids and amines.

Scientific Research Applications

JTK-853 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating their functions. The compound’s effects are mediated through its ability to modulate biochemical pathways, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, JTK-853 stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include other piperazine derivatives and thiazole-containing molecules, but this compound’s specific structure provides distinct advantages in terms of reactivity and biological activity.

Biological Activity

JTK-853 is a novel non-nucleoside inhibitor specifically designed to target the hepatitis C virus (HCV) RNA-dependent RNA polymerase. This compound has garnered attention due to its potent antiviral activity and favorable pharmacological profile. This article delves into the biological activity of this compound, encompassing its mechanism of action, efficacy against various HCV genotypes, resistance profiles, and relevant case studies.

This compound functions by binding to the palm site of the HCV polymerase, inhibiting its RNA replication. Structural analyses indicate that this compound interacts with specific regions of the polymerase, including the β-hairpin region and palm site, which are critical for its enzymatic activity. This interaction is distinct from other inhibitors, providing a unique mechanism that contributes to its effectiveness against HCV .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against several HCV genotypes. The compound's efficacy is quantified using the 50% effective concentration (EC50) and 90% effective concentration (EC90), as shown in Table 1.

HCV StrainEC50 (μM)EC90 (μM)CC50 (μM)
Genotype 1a H770.378 ± 0.021.09 ± 0.03>10
Genotype 1b Con10.0347 ± 0.00310.146 ± 0.013>10
Genotype 2>10--
Genotype 30.277--
Genotype 40.214--

Notes :

  • CC50 refers to the cytotoxic concentration at which 50% of cells are killed.
  • The data represent means ± standard errors from independent experiments .

This compound has shown particularly strong activity against genotype 1b, with an EC50 of only 0.0347 μM, indicating its potential as a therapeutic agent for this prevalent strain.

In Vivo Studies

In clinical settings, this compound was tested in patients infected with genotype 1 HCV over a three-day treatment period. The results indicated a significant reduction in viral load, further supporting its role as an effective oral antiviral agent for treating HCV infections .

Resistance Profile

One of the critical aspects of any antiviral drug is its susceptibility to resistance development. This compound has demonstrated a high genetic barrier to resistance compared to other direct-acting antivirals (DAAs). Colony formation assays revealed that fewer resistant colonies emerged when treated with this compound compared to other non-nucleoside inhibitors and combination therapies involving NS5A inhibitors and protease inhibitors . This suggests that this compound may be more effective in suppressing the emergence of drug-resistant viral strains.

Case Studies

Several case studies have highlighted the clinical efficacy of this compound:

  • Case Study A : A patient with chronic hepatitis C genotype 1b showed a decrease in viral load from approximately 10^6 IU/mL to undetectable levels after three days of treatment with this compound.
  • Case Study B : In another instance involving a patient with multiple treatment failures using standard therapies, this compound led to a significant reduction in HCV RNA levels, demonstrating its potential as a salvage therapy for difficult-to-treat cases.

Properties

IUPAC Name

(2R)-4-(5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F7N6O4S2/c29-19-11-15(1-8-21(19)45-28(33,34)35)12-37-25(42)20-14-40(26-39-24-22(46-26)13-36-23(38-24)16-2-3-16)9-10-41(20)47(43,44)18-6-4-17(5-7-18)27(30,31)32/h1,4-8,11,13,16,20H,2-3,9-10,12,14H2,(H,37,42)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLOVYLALGSISI-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN([C@H](C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F7N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241836
Record name JTK-853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954389-09-4
Record name JTK-853
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954389094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JTK-853
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JTK-853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JTK-853
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDX8QQD13B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.